molecular formula C15H23IN6O5S B1311206 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide CAS No. 3493-13-8

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide

Cat. No.: B1311206
CAS No.: 3493-13-8
M. Wt: 526.4 g/mol
InChI Key: XQMWYLXPEGFCFT-UHFFFAOYSA-N
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Description

“5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide” is a chemical compound with the molecular formula C15H23N6O5S . It has an average mass of 399.445 Da and a monoisotopic mass of 399.144501 Da .


Molecular Structure Analysis

The compound has 4 of 6 defined stereocenters . The IUPAC name for this compound is [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 526.35000 . It has 11 H bond acceptors and 7 H bond donors . It also has 7 freely rotating bonds . The polar surface area of the compound is 183 Å . The compound is soluble in water .

Scientific Research Applications

Chemical Synthesis and Role in Methane Biosynthesis

5'-S-(2-Sulphoethyl)-5'-deoxy-5'-thioadenosine, prepared from adenosine, does not stimulate methane production from M. thermoautotrophicum cell-free preparations, indicating no biochemical analogy with S-adenosylmethionine (SAM) for methane biosynthesis. This suggests its potential role in chemical synthesis rather than direct involvement in methane production processes (Cullen et al., 1984).

Anticancer and Antiviral Effects

5'-carboxaldehydes and oximes synthesized from adenosine and its analogues exhibit potent inhibition of S-adenosyl-L-homocysteine hydrolase, showing significant anticancer and antiviral effects. These compounds, through their interaction with the enzyme, provide insights into the development of novel therapeutic agents (Wnuk et al., 1997).

Homochiral Synthesis and Binding Studies

The homochiral synthesis of an aza analogue of S-adenosyl-L-methionine (AdoMet) and its binding to the E. coli methionine repressor protein (MetJ) demonstrates the chemical versatility and potential for understanding the molecular basis of methionine regulation in bacterial systems (Thompson et al., 1996).

Synthetic Pathways and Biological Implications

The synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, through the condensation of silylated uracils, provides a pathway for creating nucleoside analogues with potential biological implications, despite the lack of antiviral activity against HIV-1 in one study (Abdel-Megied et al., 1991).

Substrate-Dependent Cleavage Site Selection

Research on the substrate-dependent cleavage site selection by unconventional radical S-Adenosylmethionine (SAM) enzymes in diphthamide biosynthesis reveals the flexible nature of enzymatic reactions involving SAM, showcasing the enzyme's ability to cleave any of the three bonds to the sulfonium sulfur of SAM or analogues. This versatility highlights the potential for novel biochemical pathways and therapeutic targets (Dong et al., 2017).

Mechanism of Action

Target of Action

S-Adenosyl-L-methionine iodide, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide, is an important methyl donor found in all living organisms . It primarily targets enzymes that require a methyl group for their function. These enzymes are involved in a wide range of biological processes, including DNA methylation, protein methylation, and neurotransmitter synthesis .

Mode of Action

The compound interacts with its target enzymes by donating its methyl group . This methylation process alters the function of the enzymes and can result in significant changes in cellular processes. For instance, DNA methylation can lead to changes in gene expression, while protein methylation can alter protein function .

Biochemical Pathways

The donation of the methyl group by S-Adenosyl-L-methionine iodide is a key step in several biochemical pathways. For example, in the methionine cycle, it is converted into S-adenosyl-L-homocysteine (SAH) after donating its methyl group . This cycle is crucial for the synthesis of methionine, an essential amino acid, and for the generation of other important biomolecules .

Result of Action

The molecular and cellular effects of S-Adenosyl-L-methionine iodide’s action are diverse due to its role as a methyl donor. Methylation can influence gene expression, protein function, and neurotransmitter synthesis, among other processes . Therefore, the compound’s action can have wide-ranging effects on cellular function and overall organism health.

Safety and Hazards

The compound has a GHS07 symbol and the signal word is "Warning" . The hazard statements include H317 . The precautionary statements include P280 . Personal protective equipment such as eyeshields, faceshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter should be used .

Biochemical Analysis

Biochemical Properties

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is involved in numerous biochemical reactions as a methyl donor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is methionine adenosyltransferase, which catalyzes the formation of S-adenosyl-L-methionine from methionine and ATP . This compound also interacts with methyltransferases, which transfer the methyl group from S-adenosyl-L-methionine to various substrates, including DNA, RNA, proteins, and lipids . These interactions are essential for regulating gene expression, protein function, and lipid metabolism.

Cellular Effects

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide has profound effects on various types of cells and cellular processes. It influences cell function by participating in methylation reactions that regulate gene expression and cellular metabolism . For instance, DNA methylation, mediated by DNA methyltransferases, is crucial for gene silencing and genomic stability. Additionally, this compound affects cell signaling pathways by methylating signaling proteins, thereby modulating their activity and interactions . These effects are vital for maintaining cellular homeostasis and responding to environmental changes.

Molecular Mechanism

The molecular mechanism of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide involves its role as a methyl donor in various biochemical reactions. It binds to methyltransferases and donates its methyl group to substrates, resulting in the formation of S-adenosyl-L-homocysteine . This process is critical for regulating gene expression, protein function, and lipid metabolism. Additionally, this compound can inhibit or activate enzymes by methylating specific amino acid residues, thereby altering their activity and function . These molecular interactions are essential for maintaining cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting methylation reactions and regulating gene expression . At high doses, it can have toxic or adverse effects, including cellular stress and apoptosis . These dosage effects are crucial for determining the therapeutic potential and safety of this compound in various applications.

Metabolic Pathways

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is involved in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation . It interacts with enzymes such as methionine adenosyltransferase and methyltransferases to regulate the flow of metabolites and maintain cellular homeostasis . These interactions are essential for controlling metabolic flux and ensuring the proper functioning of cellular processes.

Transport and Distribution

The transport and distribution of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of this compound to specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution of this compound is important for elucidating its role in cellular function and metabolism.

Subcellular Localization

The subcellular localization of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine iodide is critical for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may be localized to the nucleus for DNA methylation or to the cytoplasm for protein methylation . These localization patterns are essential for understanding the precise role of this compound in cellular processes.

Properties

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMWYLXPEGFCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23IN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3493-13-8
Record name S-(5'-Deoxy-5'-adenosyl)methionine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(5'-deoxy-5'-adenosyl)methionine iodide
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